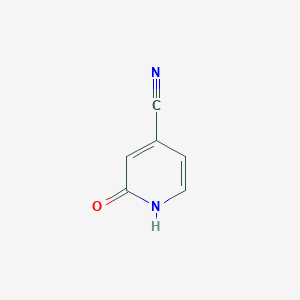

2-Hydroxyisonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-HIN plays a crucial role in the asymmetric synthesis of cyanohydrins, which are utilized in the production of various pharmaceuticals, agrochemicals, and other biologically active compounds through chemical or chemoenzymatic reactions in industry.Molecular Structure Analysis

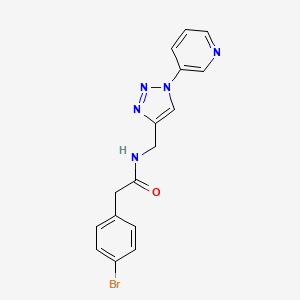

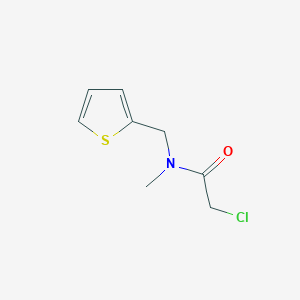

The molecular structure of 2-HIN is represented by the empirical formula C6H4N2O, with a molecular weight of 120.11 . The SMILES string representation is Oc1cc(ccn1)C#N .Chemical Reactions Analysis

2-HIN is involved in various chemical reactions. For instance, hydroxynitrile lyases, which include compounds like 2-HIN, play a crucial role in the asymmetric synthesis of cyanohydrins. These compounds are utilized in the production of various pharmaceuticals, agrochemicals, and other biologically active compounds through chemical or chemoenzymatic reactions in industry.Physical and Chemical Properties Analysis

The physical and chemical properties of 2-HIN are represented by its molecular structure. It has the empirical formula C6H4N2O and a molecular weight of 120.11 . The SMILES string representation is Oc1cc(ccn1)C#N .Scientific Research Applications

Asymmetric Synthesis in Pharmaceuticals and Agrochemicals

Hydroxynitrile lyases, which include compounds like 2-Hydroxyisonicotinonitrile, play a crucial role in the asymmetric synthesis of cyanohydrins. These compounds are utilized in the production of various pharmaceuticals, agrochemicals, and other biologically active compounds through chemical or chemoenzymatic reactions in industry. Cyanohydrins, derived from hydroxynitrile lyases, exhibit valuable properties like stability, reaction time, yield, and enantiopurity, making them significant in industrial applications (Dadashipour & Asano, 2011).

Nanocomposite Coatings for Biomedical Applications

Research on nanocomposites, which could potentially include this compound derivatives, highlights their significance in biomedical applications. Nanocomposites exhibit useful properties in biophysical characteristics and biomedical applications, such as in bone substitution, drug delivery, and bone regeneration. These applications take advantage of the biocompatibility and bioactivity of materials like hydroxyapatite, which shares similarities in function and application with hydroxynitrile derivatives (Taborda & López, 2016).

Corrosion Inhibition in Industrial Settings

Pyridine derivatives, closely related to this compound, have been studied for their role as corrosion inhibitors. These compounds, such as 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, demonstrate significant inhibition efficiency. Their application in protecting materials like steel from corrosion in acidic environments is of industrial importance, suggesting potential uses for this compound derivatives in similar contexts (Ansari, Quraishi, & Singh, 2015).

Applications in Energy Storage and Electronics

2D materials like MXenes, which may incorporate hydroxyl and nitrile groups similar to this compound, are explored for their potential in energy storage and electronic applications. The presence of hydrophilic surface terminations in these materials enhances their utility in various fields, including energy storage, electromagnetic interference shielding, and electrocatalysis. This suggests potential avenues for the application of this compound in advanced material science and technology (Anasori, Lukatskaya, & Gogotsi, 2017).

Herbicide Resistance in Agriculture

In agricultural research, genes encoding specific nitrilases that convert compounds like bromoxynil (a hydroxybenzonitrile derivative) have been used to confer herbicide resistance in transgenic plants. This approach, using enzymatic conversion to detoxify herbicides, suggests possible applications for this compound in developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).

Properties

IUPAC Name |

2-oxo-1H-pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOIIYBOBZFBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94805-51-3, 95891-29-5 |

Source

|

| Record name | 2-hydroxypyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)

![(Z)-13-acetyl-2-(3-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2441343.png)

![1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2441345.png)

![N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2441350.png)

![4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide](/img/structure/B2441353.png)